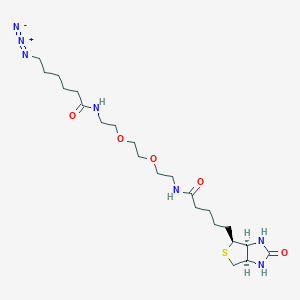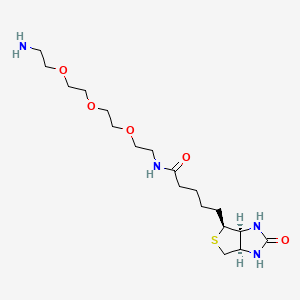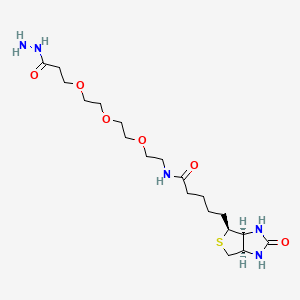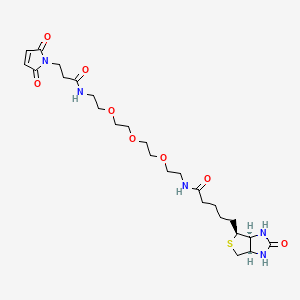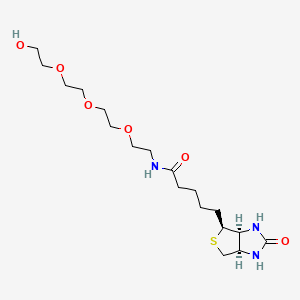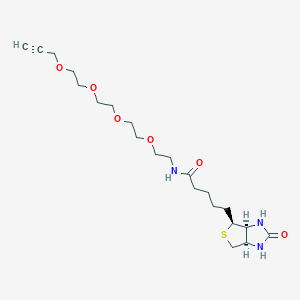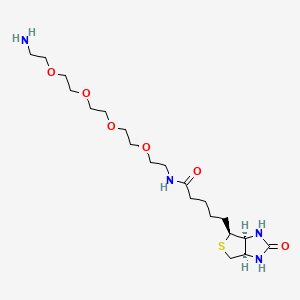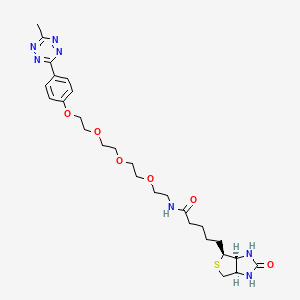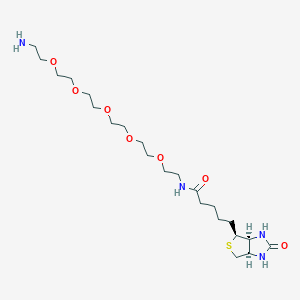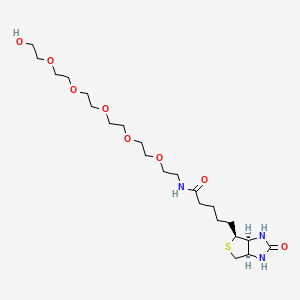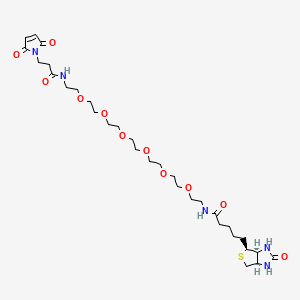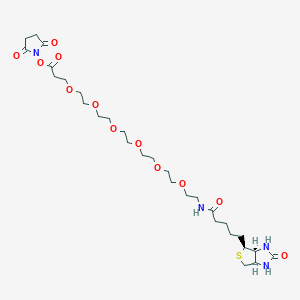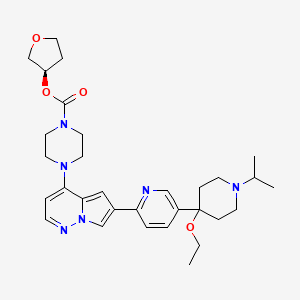
Fidrisertib
Overview
Description
BLU-782 is a small-molecule inhibitor specifically designed to target activin receptor-like kinase 2 (ALK2), which is implicated in the rare genetic disorder fibrodysplasia ossificans progressiva. This condition is characterized by the abnormal formation of bone in muscles, tendons, and other connective tissues. BLU-782 has shown promise in preclinical studies for preventing heterotopic ossification, making it a potential therapeutic candidate for this debilitating disease .
Preparation Methods
The synthesis of BLU-782 involves several steps, starting with the screening of a small-molecule library to identify potent ALK2 binding compounds. Iterative rounds of structure-guided drug design are then used to optimize these compounds for ALK2R206H binding, selectivity, and desirable pharmacokinetic properties . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.
Chemical Reactions Analysis
BLU-782 undergoes various chemical reactions, primarily focusing on its interaction with ALK2. The compound preferentially binds to the ALK2R206H variant with high affinity, inhibiting signaling from ALK2R206H and other rare fibrodysplasia ossificans progressiva variants in vitro without affecting signaling of closely related homologs ALK1, ALK3, and ALK6 . The major product formed from these reactions is the inhibition of the bone morphogenetic protein pathway, which is crucial in preventing heterotopic ossification .
Scientific Research Applications
BLU-782 has significant scientific research applications, particularly in the field of medicine. It is being developed as a treatment for fibrodysplasia ossificans progressiva, a rare and severely disabling genetic disorder. Preclinical studies have demonstrated that BLU-782 can prevent injury-induced heterotopic ossification in an ALK2R206H transgenic mouse model of fibrodysplasia ossificans progressiva .
Mechanism of Action
BLU-782 exerts its effects by selectively inhibiting the ALK2R206H variant, a gain-of-function mutant of the activin receptor-like kinase 2 protein. This inhibition prevents the abnormal activation of the bone morphogenetic protein pathway, which is responsible for the formation of heterotopic bone in fibrodysplasia ossificans progressiva patients . By blocking this pathway, BLU-782 effectively reduces the progression of heterotopic ossification and preserves normal muscle-healing responses .
Comparison with Similar Compounds
BLU-782 is unique in its high selectivity and potency for the ALK2R206H variant. Other similar compounds include inhibitors targeting different variants of the activin receptor-like kinase family, such as ALK1, ALK3, and ALK6. BLU-782’s specificity for ALK2R206H makes it particularly effective in treating fibrodysplasia ossificans progressiva without affecting other closely related homologs . This selectivity reduces the potential for off-target effects and enhances its therapeutic potential.
Properties
IUPAC Name |
[(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVYYNLRVIYURK-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141955-96-4 | |
| Record name | BLU-782 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141955964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FIDRISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF4ZI0CJ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


